4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine
Overview
Description
4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine is a chemical compound with the empirical formula C10H10Cl2N2O2 and a molecular weight of 261.10 g/mol . This compound is characterized by the presence of a morpholine ring attached to a dichloropyridine moiety through a carbonyl group. It is primarily used in research and development settings, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine typically involves the reaction of 5,6-dichloropyridine-3-carboxylic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or tetrahydrofuran (THF). The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced derivatives.
Substitution: The dichloropyridine moiety allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of potential drug candidates.
Biology: The compound is utilized in biochemical assays to study enzyme interactions and inhibition.
Medicine: Research involving this compound focuses on its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It is employed in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloropyridine moiety can bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The morpholine ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine can be compared with other similar compounds, such as:
- 4-[(6-Chloro-3-pyridinyl)carbonyl]morpholine
- 4-[(4-Bromo-3-nitrophenyl)carbonyl]morpholine
- 4-(6-chloro-pyridazin-3-yl)-morpholine
- 4-[(1,3-Benzodioxol-5-ylcarbonyl)morpholine]
These compounds share structural similarities but differ in their substituents and specific chemical properties.
Properties
IUPAC Name |
(5,6-dichloropyridin-3-yl)-morpholin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O2/c11-8-5-7(6-13-9(8)12)10(15)14-1-3-16-4-2-14/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLKAWOIVKGBIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(N=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592488 | |
Record name | (5,6-Dichloropyridin-3-yl)(morpholin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919784-85-3 | |
Record name | (5,6-Dichloropyridin-3-yl)(morpholin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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